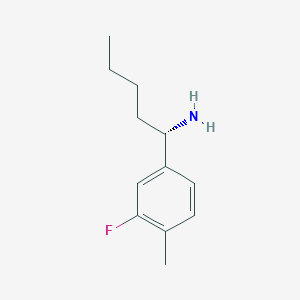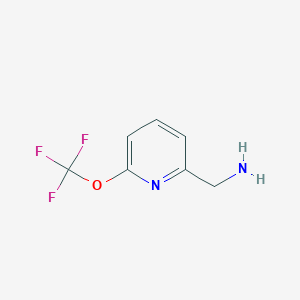
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H7F3N2O It features a pyridine ring substituted with a trifluoromethoxy group at the 6-position and a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethoxy)pyridin-2-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridin-2-ylmethanamine.
Substitution Reaction: The 6-chloropyridin-2-ylmethanamine undergoes a nucleophilic substitution reaction with trifluoromethanol in the presence of a base such as potassium carbonate. This reaction introduces the trifluoromethoxy group at the 6-position of the pyridine ring.
The reaction conditions often include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reaction time.
- Implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-(trifluoromethoxy)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(trifluoromethoxy)piperidine-2-methanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which (6-(Trifluoromethoxy)pyridin-2-yl)methanamine exerts its effects depends on its application:
In Medicinal Chemistry: It may act as an agonist or antagonist at specific receptors in the central nervous system, modulating neurotransmitter activity.
In Biological Studies: It can inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: can be compared with other similar compounds, such as:
(6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy. It has different electronic properties and reactivity.
(6-(Trifluoromethoxy)pyridin-3-yl)methanamine: The trifluoromethoxy group is at the 3-position, leading to different steric and electronic effects.
(6-(Trifluoromethoxy)pyridin-4-yl)methanamine: The trifluoromethoxy group is at the 4-position, which can influence its interaction with biological targets.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C7H7F3N2O |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
[6-(trifluoromethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H,4,11H2 |
InChI-Schlüssel |
YJUHFMHUDJUEKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



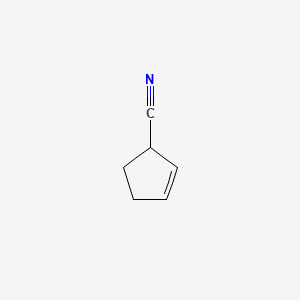


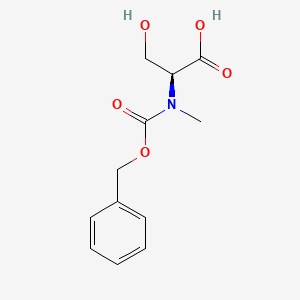
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)

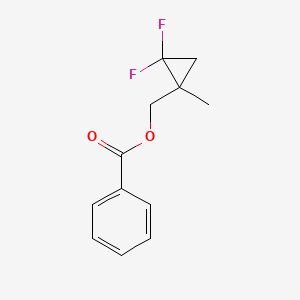
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)

![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
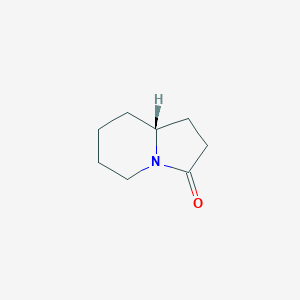
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
